(4-Bromo-1-cyclopropyl-1H-pyrazol-3-yl)methanol
Description
(4-Bromo-1-cyclopropyl-1H-pyrazol-3-yl)methanol is a pyrazole-derived compound featuring a bromo substituent at position 4, a cyclopropyl group at position 1, and a hydroxymethyl group at position 3. This structure confers unique steric and electronic properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The cyclopropyl moiety enhances metabolic stability compared to bulkier aryl substituents, while the bromine atom facilitates further functionalization via cross-coupling reactions .
Properties
IUPAC Name |
(4-bromo-1-cyclopropylpyrazol-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c8-6-3-10(5-1-2-5)9-7(6)4-11/h3,5,11H,1-2,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMBDHXROPWTTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=N2)CO)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-1-cyclopropyl-1H-pyrazol-3-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-1-cyclopropyl-1H-pyrazole with formaldehyde under basic conditions to introduce the methanol group at the 3-position of the pyrazole ring . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Center
The bromine atom at position 4 of the pyrazole ring undergoes nucleophilic substitution under optimized conditions. Key reactions include:
a. Amination with Primary Amines
Reaction with benzylamine in DMF at 80°C for 12 hours yields 4-(benzylamino)-1-cyclopropyl-1H-pyrazol-3-yl)methanol with 78% efficiency .
b. Thiol Substitution
Using thiourea in ethanol under reflux (6 hours), the bromine is replaced by a thiol group, forming the corresponding thioether derivative (85% yield) .
| Reaction Type | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| Amination | Benzylamine, DMF, 80°C | 4-(Benzylamino) derivative | 78% |
| Thiolation | Thiourea, EtOH, reflux | 4-Mercapto derivative | 85% |
Oxidation of the Hydroxymethyl Group
The primary alcohol moiety is oxidized to a carboxylic acid using KMnO₄ in acidic aqueous conditions (60°C, 8 hours), yielding 4-bromo-1-cyclopropyl-1H-pyrazole-3-carboxylic acid (92% purity). Alternative oxidants like CrO₃ in acetone (Jones oxidation) achieve similar results but with lower selectivity .
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-couplings:
a. Suzuki-Miyaura Coupling
Reaction with phenylboronic acid under Pd(PPh₃)₄ catalysis (K₂CO₃, dioxane, 90°C) produces 4-phenyl-1-cyclopropyl-1H-pyrazol-3-yl)methanol in 70% yield .
b. Buchwald-Hartwig Amination
Coupling with morpholine using Pd₂(dba)₃ and Xantphos as ligands generates 4-morpholino derivatives (65% yield) .
| Reaction Type | Catalyst System | Substrate | Product | Yield |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | 4-Phenyl derivative | 70% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Morpholine | 4-Morpholino derivative | 65% |
Cyclopropane Ring Functionalization
The cyclopropyl group undergoes ring-opening reactions under strong acidic conditions (H₂SO₄, 100°C), forming a linear alkyl chain. This reactivity is exploited to synthesize open-chain analogs for structure-activity relationship studies .
Biological Activity of Derivatives
Derivatives synthesized from this compound exhibit notable bioactivity:
Scientific Research Applications
Medicinal Chemistry
One of the prominent applications of (4-Bromo-1-cyclopropyl-1H-pyrazol-3-yl)methanol lies in medicinal chemistry, particularly as a potential therapeutic agent. Research indicates its efficacy in targeting various biological pathways:
- PDE Inhibition : Compounds similar to this compound have been studied as phosphodiesterase inhibitors, which are crucial for regulating intracellular signaling pathways. For instance, modifications to the pyrazole structure have shown enhanced potency against specific PDE isoforms, which could lead to treatments for conditions like schizophrenia and other neurological disorders .
- Anticancer Activity : Preliminary studies suggest that pyrazole derivatives exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. The structural features of this compound may contribute to its potential as an anticancer agent through selective kinase inhibition .
Biochemistry
In biochemical research, this compound can serve as a valuable tool for studying enzyme activities and protein interactions:
- Enzyme Modulation : The ability of this compound to modulate enzyme activity makes it suitable for investigating metabolic pathways. Its interaction with enzymes can provide insights into drug metabolism and pharmacokinetics.
Material Science
Beyond biological applications, this compound has potential uses in material science:
Polymer Chemistry
The compound's reactive functional groups allow it to be incorporated into polymer matrices, potentially leading to materials with enhanced properties such as thermal stability and mechanical strength. Research into its polymerization behavior could pave the way for novel materials in coatings and composites.
Case Study 1: PDE Inhibition
In a study focusing on pyrazole derivatives as PDE inhibitors, it was found that structural modifications significantly impacted potency and selectivity. The introduction of the cyclopropyl group in compounds similar to this compound demonstrated improved pharmacokinetic profiles compared to traditional inhibitors .
| Compound | PDE Selectivity | Potency (IC50) | Remarks |
|---|---|---|---|
| Compound A | High | 50 nM | Initial lead |
| (4-Bromo-1-cyclopropyl) | Moderate | 30 nM | Improved profile |
Case Study 2: Anticancer Activity
Research on pyrazole derivatives showed that certain modifications led to enhanced anticancer activity against multiple cancer cell lines. The cyclopropyl substitution was noted for improving selectivity against cancerous cells while minimizing effects on healthy cells .
| Compound | Cell Line Tested | IC50 Value | Selectivity Ratio |
|---|---|---|---|
| Compound B | A549 (Lung) | 25 µM | 10:1 |
| (4-Bromo...) | MCF7 (Breast) | 15 µM | 8:1 |
Mechanism of Action
The mechanism of action of (4-Bromo-1-cyclopropyl-1H-pyrazol-3-yl)methanol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also modulate receptor activity by binding to receptor sites and altering their signaling pathways . These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Structural and Functional Group Variations
The following table highlights key structural differences between (4-Bromo-1-cyclopropyl-1H-pyrazol-3-yl)methanol and related compounds from the literature:
Physical and Spectral Properties
Table 2: Comparative Physical Properties
Key Observations :
- The target compound lacks aryl sulfonamide or ketone groups present in compounds 16–18 , simplifying its reactivity profile.
- Aryl-substituted analogs (e.g., [1-(4-Bromophenyl)-1H-pyrazol-3-yl]methanol ) exhibit higher molecular weights and predicted boiling points (374.9°C) due to aromatic bulk.
- Cyclopropyl substitution likely reduces steric hindrance compared to aryl groups, enhancing solubility in non-polar media.
Biological Activity
(4-Bromo-1-cyclopropyl-1H-pyrazol-3-yl)methanol is a pyrazole derivative that has gained attention due to its potential biological activities. This compound, characterized by its unique structural features, is being investigated for various therapeutic applications, including antimicrobial and anti-inflammatory properties.
The molecular formula of this compound is C7H9BrN2O. Its structure includes a bromine atom at the 4-position of the pyrazole ring, a cyclopropyl group at the 1-position, and a hydroxymethyl group at the 3-position. This configuration contributes to its reactivity and biological activity.
Antimicrobial Properties
Recent studies have shown that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.025 mg/mL |
| Escherichia coli | 0.020 mg/mL |
| Pseudomonas aeruginosa | 0.030 mg/mL |
These results indicate that the compound has potent activity against pathogenic bacteria, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in macrophage cell lines, suggesting its potential use in treating inflammatory diseases.
Case Study: Inhibition of Cytokine Production
A recent study assessed the impact of this compound on cytokine levels in lipopolysaccharide (LPS)-stimulated macrophages. The results showed a reduction in TNF-alpha and IL-6 levels by approximately 40% compared to control groups, indicating significant anti-inflammatory activity .
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes involved in inflammatory pathways or as a modulator of receptor activity related to immune responses.
Comparison with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
Table 2: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| This compound | High | Moderate |
| 4-Bromo-1H-pyrazole | Moderate | Low |
| 1-Cyclopropyl-1H-pyrazol-3-methanol | Low | Moderate |
This comparison highlights the enhanced biological activities associated with this compound, particularly in terms of antimicrobial efficacy .
Q & A
Basic: What is the synthetic methodology for (4-Bromo-1-cyclopropyl-1H-pyrazol-3-yl)methanol?
Answer:
The compound can be synthesized via cyclocondensation reactions. A representative procedure involves refluxing a brominated pyrazole precursor (e.g., 4-bromo-1-cyclopropyl-1H-pyrazole) with hydrazine hydrate and a base (e.g., KOH) in ethanol. Reaction progress is monitored via TLC, followed by acidification with HCl, filtration, and crystallization from ethanol . Modifications may include introducing the cyclopropyl group via alkylation or cross-coupling reactions.
Basic: What spectroscopic techniques are used to characterize this compound?
Answer:
Key techniques include:
- 1H/13C NMR : To confirm substitution patterns (e.g., bromine at C4, cyclopropyl at N1, and hydroxyl group at the methanol moiety).
- IR Spectroscopy : To identify the O–H stretch (~3200–3600 cm⁻¹) and pyrazole ring vibrations (~1500–1600 cm⁻¹).
- Mass Spectrometry (MS) : For molecular ion ([M+H]+) validation and fragmentation patterns.
Example data from similar pyrazole derivatives show distinct shifts for bromine (δ ~7.5 ppm in 1H NMR) and cyclopropyl protons (δ ~1.0–2.0 ppm) .
Advanced: How can X-ray crystallography resolve ambiguities in molecular geometry?
Answer:
Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths, angles, and torsion angles. For example, the cyclopropyl ring’s planarity and bromine’s spatial orientation can be confirmed. Refinement programs like SHELXL (updated post-2008) enable handling of disorder or thermal motion, improving R-factor accuracy . For pyrazole derivatives, typical C–Br bond lengths are ~1.89–1.92 Å, and cyclopropyl C–C bonds ~1.49–1.52 Å .
Advanced: How to address contradictions in spectroscopic vs. crystallographic data?
Answer:
Discrepancies (e.g., NMR-predicted vs. XRD-observed conformers) require iterative validation:
Dynamic NMR : Assess rotational barriers of the cyclopropyl group.
DFT Calculations : Compare optimized geometries with experimental data.
Multi-technique cross-validation : Use IR/Raman to confirm functional groups and XRD for absolute configuration.
For example, a hydroxyl group’s position may appear shifted in NMR due to hydrogen bonding, which XRD can clarify .
Advanced: What strategies optimize the compound’s derivatization for biological studies?
Answer:
Key functionalization pathways include:
- Bromine substitution : Replace Br with aryl/heteroaryl groups via Suzuki-Miyaura coupling (Pd catalysis).
- Hydroxyl group modification : Esterification or etherification to improve bioavailability.
- Cyclopropyl ring expansion : Ring-opening reactions to explore steric effects.
Biological assays (e.g., antimicrobial, anticancer) for derivatives can follow protocols used for analogous pyrazoles, such as in vitro cytotoxicity testing (IC50 determination) and enzyme inhibition studies .
Advanced: How does the cyclopropyl group influence reactivity and stability?
Answer:
The cyclopropyl ring:
- Enhances rigidity : Restricts rotation, stabilizing specific conformers (confirmed via XRD).
- Modulates electronic effects : Electron-donating via hyperconjugation, altering pyrazole ring electrophilicity.
- Impacts solubility : Hydrophobic nature may require co-solvents (e.g., DMSO) in biological assays.
Stability studies (TGA/DSC) on similar compounds show decomposition temperatures >200°C, suggesting thermal robustness .
Basic: What are the compound’s key applications in medicinal chemistry?
Answer:
Pyrazole derivatives are explored for:
- Antimicrobial agents : Targeting bacterial enzymes (e.g., dihydrofolate reductase).
- Anticancer therapeutics : Inducing apoptosis via kinase inhibition.
- Neuroprotective agents : Modulating GABA receptors.
The bromine atom enhances binding to hydrophobic pockets, while the hydroxyl group facilitates hydrogen bonding .
Advanced: How to design a stability-indicating HPLC method for this compound?
Answer:
- Column : C18 (5 µm, 250 × 4.6 mm).
- Mobile phase : Gradient of methanol:water (60:40 to 90:10) with 0.1% formic acid.
- Detection : UV at 254 nm (for aromatic/Br absorption).
- Forced degradation : Expose to heat, light, and acidic/alkaline conditions to validate method robustness. Retention time and peak purity are critical parameters .
Advanced: What computational tools predict the compound’s pharmacokinetic properties?
Answer:
Use ADMET predictors (e.g., SwissADME, pkCSM):
- Lipophilicity (LogP) : Estimated ~2.5–3.0 (moderate permeability).
- Metabolic stability : CYP450 isoforms (e.g., CYP3A4) likely mediate oxidation.
- Toxicity : Ames test predictions for mutagenicity.
Docking studies (AutoDock Vina) can model interactions with targets like COX-2 or EGFR .
Advanced: How to resolve synthetic byproducts during scale-up?
Answer:
Common byproducts (e.g., dehalogenated or dimerized species) require:
- Chromatographic purification : Flash chromatography (hexane:EtOAc gradients).
- Process optimization : Controlled temperature/pH during cyclopropane introduction.
- In situ monitoring : ReactIR or PAT tools to track intermediate formation.
Evidence from scaled pyrazole syntheses suggests >90% purity is achievable with optimized quenching and workup .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
